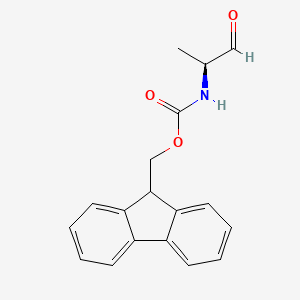

Fmoc-ala-aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Ala-aldehyde: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal, commonly referred to as Fmoc-Ala-aldehyde or Fmoc-L-alaninal, is a pivotal N-terminally protected amino aldehyde. It serves as a critical building block in the synthesis of peptide aldehydes, a class of compounds widely recognized for their potent inhibitory activity against various protease enzymes. The aldehyde functional group acts as an electrophilic "warhead," capable of forming a reversible covalent bond with key catalytic residues (typically cysteine or serine) in a protease active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and illustrates its application in the development of peptide-based protease inhibitors.

Chemical Structure and Properties

This compound is characterized by an L-alanine core where the carboxylic acid is replaced by an aldehyde, and the alpha-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure makes it an ideal reagent for incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies, provided the reactive aldehyde is appropriately managed.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Experimental data for the physical properties of this compound are not extensively reported in the literature. The following table summarizes key identifiers and computed properties from reliable chemical databases.[1]

| Property | Value |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate[1] |

| Synonyms | Fmoc-L-Alaninal, Fmoc-L-Ala-aldehyde |

| CAS Number | 146803-41-0 |

| Molecular Formula | C₁₈H₁₇NO₃[1] |

| Molecular Weight | 295.33 g/mol |

| Computed XLogP3 | 3.1[1] |

| Computed Hydrogen Bond Donors | 1[1] |

| Computed Hydrogen Bond Acceptors | 3[1] |

| Computed Rotatable Bonds | 4[1] |

| Appearance | White to off-white powder (inferred from related compounds) |

| Solubility | Expected to be soluble in organic solvents like DCM, DMF, and DMSO |

| Storage Conditions | Store at -20°C in a desiccator to prevent degradation.[2] |

Experimental Protocols

Synthesis of Fmoc-L-Alaninal from Fmoc-L-Alaninol

The most common and efficient method for preparing Fmoc-protected amino aldehydes is the mild oxidation of the corresponding Fmoc-protected amino alcohol. The use of Dess-Martin periodinane (DMP) is preferred as it minimizes the risk of over-oxidation and racemization.

Materials:

-

Fmoc-L-alaninol (1.0 eq)

-

Dess-Martin periodinane (DMP) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve Fmoc-L-alaninol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Add Dess-Martin periodinane (2.2 eq) to the solution, followed by a catalytic amount of water (approx. 2.0 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the oxidation by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench the excess DMP by adding a saturated NaHCO₃ solution containing an excess of sodium thiosulfate. Stir vigorously for 30 minutes until the solid dissolves and the two layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be used directly in many cases or purified further by flash column chromatography if necessary. The final product should be stored under inert gas at -20°C.

Application in Protease Inhibitor Development

This compound is not typically the final inhibitor itself but a key intermediate. It is used to synthesize a larger peptide aldehyde where the sequence of the peptide portion dictates the binding affinity and selectivity for the target protease. The workflow involves synthesizing the desired peptide on a solid support and then cleaving it to yield the final inhibitor.

Caption: Workflow for Synthesis and Application of a Peptide Aldehyde Inhibitor.

Mechanism of Action

Peptide aldehydes are classified as transition-state analog inhibitors. The workflow culminates in using the purified peptide aldehyde in a biochemical assay to determine its potency against a target protease.

-

Binding: The peptide portion of the inhibitor binds to the substrate-binding cleft (S-sites) of the protease through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This binding is specific and dictated by the peptide sequence.

-

Covalent Attack: The electrophilic carbon of the aldehyde "warhead" is positioned in close proximity to the nucleophilic residue (thiol of cysteine or hydroxyl of serine) in the enzyme's active site.

-

Thiohemiacetal Formation: The nucleophilic residue attacks the aldehyde, forming a reversible covalent tetrahedral intermediate known as a thiohemiacetal (for cysteine proteases) or a hemiacetal (for serine proteases).

-

Inhibition: The formation of this stable adduct effectively blocks the active site, preventing the natural substrate from binding and being cleaved, thus inhibiting the enzyme's catalytic activity. The potency of the inhibitor is typically quantified by its IC₅₀ or Kᵢ value, determined through enzyme kinetics experiments.

References

Synthesis of Fmoc-L-alanine Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Fmoc-L-alanine aldehyde, a critical building block in peptide synthesis and drug discovery. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to support researchers in the efficient and reliable preparation of this important compound.

Core Synthesis Strategy

The most prevalent and efficient method for the synthesis of Fmoc-L-alanine aldehyde (also known as Fmoc-L-alaninal) involves a two-step process starting from the commercially available Fmoc-L-alanine. The general workflow consists of the reduction of the carboxylic acid moiety of Fmoc-L-alanine to the corresponding alcohol, Fmoc-L-alaninol, followed by a mild oxidation to yield the desired aldehyde. This method is favored for its high yields and the preservation of stereochemical integrity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic steps for producing Fmoc-L-alanine aldehyde. The data has been compiled from various sources to provide a comparative overview.

| Step | Reactants | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| Fmoc Protection | L-alanine, 9-fluorenylmethyl chloroformate (Fmoc-Cl) | 10% Sodium Carbonate (Na₂CO₃) | Dioxane/Water | ~16 hours | 90.2% | Recrystallized | [1][2] |

| Fmoc Protection | L-alanine, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | Sodium Carbonate (Na₂CO₃) | Dioxane/Water | 18 hours | 99% | Not specified | [3] |

| Reduction to Alcohol | Fmoc-L-alanine | Not explicitly detailed in search results | Not specified | Not specified | - | - | - |

| Oxidation to Aldehyde | Fmoc-L-alaninol | Dess-Martin periodinane (DMP), Water | Dichloromethane | 1 hour | 99% | Characterized by HPLC-MS, NMR, and optical rotation | [4] |

Experimental Protocols

Synthesis of Fmoc-L-alanine

This protocol describes the protection of the amino group of L-alanine using 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

-

L-alanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Petroleum Ether

-

Concentrated Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄)

-

Water

Procedure:

-

A solution of L-alanine (20 mmol) in 53 ml of 10% Na₂CO₃ is cooled in an ice bath.[1][2]

-

A solution of Fmoc-Cl (20 mmol) in 40 ml of dioxane is added dropwise over 50 minutes with stirring.[1][2]

-

The mixture is stirred for 1 hour at 0°C and then for 15 hours at 5°C.[1][2]

-

The reaction mixture is poured into 1.5 liters of water and extracted twice with ether.[1][2]

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with concentrated HCl, resulting in a white precipitate.[1][2]

-

The precipitate is extracted three times with 500 ml of EtOAc.[2]

-

The combined organic phase is washed with water, dried over MgSO₄, filtered, and evaporated.[1][2]

-

The residue is treated with ether-petroleum ether and allowed to crystallize at 5°C.[1][2]

-

The crude product is recrystallized from methanol-petroleum ether to yield colorless crystals of Fmoc-L-alanine.[1][2]

Synthesis of Fmoc-L-alaninol (Reduction)

While a specific, detailed protocol for the reduction of Fmoc-L-alanine to Fmoc-L-alaninol was not found in the immediate search results, this transformation is a standard procedure in organic chemistry. Typically, this involves the use of a reducing agent such as lithium borohydride (LiBH₄) or by converting the carboxylic acid to a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). The resulting Fmoc-L-alaninol is a versatile intermediate.[5]

Synthesis of Fmoc-L-alanine Aldehyde (Oxidation)

This protocol details the oxidation of Fmoc-L-alaninol to Fmoc-L-alanine aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.

Materials:

-

Fmoc-L-alaninol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), dry

-

Diethyl ether (Et₂O)

-

80% Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate pentahydrate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Fmoc-amino alcohol (5.36 mmol) is dissolved in dry DCM (200 mL).[4]

-

Dess–Martin periodinane (12 mmol, 2.2 equiv) is added, followed by the addition of water (200 μL, 11.1 mmol).[4]

-

The reaction is stirred for 1 hour and monitored by TLC.[4]

-

The reaction mixture is diluted with diethyl ether (150 mL) and then with an 80% bicarbonate solution (150 mL) containing sodium thiosulfate-pentahydrate (60.12 mmol).[4]

-

The mixture is stirred for an additional 30 minutes.[4]

-

The aqueous phase is extracted with Et₂O (300 mL).[4]

-

The combined organic phases are washed with saturated bicarbonate solution, water (2x), and brine (2x), and then dried over Na₂SO₄.[4]

-

The solvents are removed in vacuo to yield the Fmoc amino acid aldehyde.[4]

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from Fmoc-L-alanine to Fmoc-L-alanine aldehyde.

Caption: Chemical synthesis pathway of Fmoc-L-alanine aldehyde.

Experimental Workflow

This diagram outlines the key stages in the experimental workflow for the synthesis of Fmoc-L-alanine aldehyde.

Caption: Experimental workflow for Fmoc-L-alanine aldehyde synthesis.

References

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Fmoc-ala-aldehyde mechanism of action in protease inhibition

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ala-aldehyde in Protease Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aldehydes are a significant class of reversible, covalent inhibitors targeting cysteine and serine proteases. Their mechanism of action involves the formation of a stable, yet reversible, tetrahedral intermediate with the active site nucleophile, mimicking the transition state of peptide bond hydrolysis. This guide provides a detailed examination of the core inhibitory mechanism of peptide aldehydes, using N-(9-fluorenylmethoxycarbonyl)-L-alaninal (this compound) as a representative model. It covers the kinetic principles, experimental protocols for characterization, and the biological context of targeting key protease families like caspases and calpains.

Introduction to Peptide Aldehydes as Protease Inhibitors

Proteases are critical enzymes involved in a vast array of physiological processes, from protein turnover and signaling to apoptosis and immune response. Their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and viral infections, making them prime therapeutic targets.

Peptide aldehydes are potent, transition-state analog inhibitors of proteases. The defining feature of these inhibitors is a C-terminal aldehyde group, which is highly electrophilic and reactive toward the nucleophilic residues (cysteine or serine) found in the active sites of their target proteases. Despite their reactivity, the resulting covalent bond is typically reversible, which can be advantageous in drug design to minimize off-target effects.

This compound is an N-terminally protected amino acid derivative that serves as a fundamental building block for more complex peptide aldehyde inhibitors and as a simple model for studying the core mechanism of this inhibitor class.

Core Mechanism of Action: Covalent, Reversible Inhibition

The inhibitory action of a peptide aldehyde is a two-step process:

-

Initial Non-covalent Binding: The inhibitor first binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor (E•I) complex. The specificity and initial binding affinity (related to the dissociation constant, Ki) are determined by the interactions between the peptide backbone of the inhibitor and the enzyme's substrate-binding pockets (S1, S2, etc.).

-

Covalent Adduct Formation: Following initial binding, the electrophilic aldehyde carbon is attacked by the nucleophilic hydroxyl group of an active site serine (in serine proteases) or the thiol group of an active site cysteine (in cysteine proteases). This nucleophilic attack results in the formation of a covalent, tetrahedral hemiacetal or thiohemiacetal , respectively. This adduct (E-I*) is a stable mimic of the tetrahedral transition state of substrate hydrolysis.

This covalent interaction is reversible, meaning the hemiacetal or thiohemiacetal can collapse, releasing the aldehyde inhibitor and regenerating the active enzyme. The overall potency of the inhibitor is a function of both the initial binding affinity and the rates of formation and breakdown of the covalent adduct.

Spectroscopic and Synthetic Profile of Fmoc-Ala-aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a critical building block in peptide chemistry and drug discovery. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this important compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on available literature and characteristic spectral features of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum is not readily accessible, the synthesis and characterization of Fmoc-amino acid aldehydes by NMR has been reported.[1] The expected proton NMR (¹H NMR) chemical shifts are predicted based on the structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.5 - 9.7 | d |

| α-H | 4.1 - 4.3 | m |

| β-CH₃ | 1.2 - 1.4 | d |

| Fmoc CH | 4.2 - 4.4 | t |

| Fmoc CH₂ | 4.4 - 4.6 | d |

| Fmoc Aromatic H's | 7.2 - 7.8 | m |

| NH | 5.0 - 5.5 | d |

Note: Predicted values are based on typical chemical shifts for N-protected amino aldehydes and the Fmoc protecting group. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H (urethane) | 3300 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Medium, sharp |

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C=O (urethane) | 1680 - 1720 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-N | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectral data is crucial for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of 295.33 g/mol .[2]

Table 3: Mass Spectrometry (MS) Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 296.1281 |

| [M+Na]⁺ | 318.1100 |

| [M+K]⁺ | 334.0839 |

Note: The characterization of Fmoc-amino acid aldehydes by HPLC-MS has been documented in the literature, confirming that mass spectrometry is a standard analytical technique for this class of compounds.[1]

Experimental Protocols

The following protocols are based on established methods for the synthesis and spectroscopic analysis of Fmoc-protected amino aldehydes.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding alcohol, Fmoc-alaninol, using Dess-Martin periodinane (DMP).[1] This method is favored due to its mild reaction conditions and high yields.

Materials:

-

Fmoc-L-alaninol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Fmoc-L-alaninol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.5 - 2 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

2.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background scan prior to the sample scan. The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.

2.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), use an Orbitrap or time-of-flight (TOF) analyzer to obtain accurate mass measurements.

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and confirm the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Solubility of Fmoc-Ala-aldehyde in Organic Solvents

This technical guide provides an in-depth overview of the solubility characteristics of N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a crucial building block in peptide chemistry and drug development. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document compiles expected solubility behaviors based on established principles of Fmoc-protected amino acid chemistry and presents a detailed experimental protocol for precise solubility determination.

Core Principles of this compound Solubility

The solubility of Fmoc-protected amino aldehydes is primarily dictated by the interplay between the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group itself generally imparts good solubility in a wide range of organic solvents.[1] For this compound, the small and non-polar alanine side chain, combined with the polar aldehyde functional group, results in a molecule with moderate overall polarity.

Several factors influence the solubility of peptide-like compounds:

-

Solvent Polarity : Polar aprotic solvents are typically excellent choices for dissolving Fmoc-protected amino acids.[1][2]

-

Temperature : Solubility often increases with higher temperatures, although care must be taken to avoid thermal degradation of the compound.[3]

-

Purity : The purity of both the solute (this compound) and the solvent can significantly impact solubility measurements.

Data Presentation: Qualitative Solubility of this compound

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes the expected qualitative solubility in common organic solvents based on the behavior of structurally similar Fmoc-amino acids and peptides. For critical applications, experimental verification is strongly recommended.

| Solvent | Type | Expected Solubility | Remarks |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A standard and highly effective solvent for solid-phase peptide synthesis (SPPS) and for dissolving Fmoc-amino acids.[1][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Another excellent solvent for dissolving hydrophobic and polar uncharged peptides and their derivatives.[3][4] Should be handled with care as it can be unstable with certain residues. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Often used as an alternative to DMF in SPPS, with similar solvating properties for Fmoc-protected compounds.[2] |

| Dichloromethane (DCM) | Nonpolar | Soluble | A common solvent in organic synthesis; its ability to dissolve the hydrophobic Fmoc group makes it a viable choice.[2] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Often used in purification (e.g., HPLC). Solubility may be lower compared to DMF or DMSO.[4] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A less polar ether that can be effective for dissolving compounds with significant nonpolar character. |

| Ethyl Acetate (EtOAc) | Moderately Polar | Sparingly Soluble | Generally less effective for highly polar compounds, but may dissolve this compound to some extent. |

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Alcohols can be used, but the potential for side reactions (e.g., acetal formation with the aldehyde) should be considered.[4] |

| Diethyl Ether | Nonpolar | Insoluble | The polarity of the aldehyde group is likely to limit solubility in highly nonpolar ethers. |

| Hexanes / Heptane | Nonpolar | Insoluble | As nonpolar aliphatic hydrocarbons, these are generally poor solvents for compounds with polar functional groups. |

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][5] It involves agitating an excess amount of the solid compound in the solvent of choice for a sufficient time to reach equilibrium.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create several standard solutions of varying known concentrations.

-

Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (Concentration vs. Absorbance/Peak Area).

-

-

Sample Preparation:

-

Equilibration:

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples at a constant speed for a period sufficient to reach equilibrium. This is typically 24 to 48 hours.[1][5] The presence of undissolved solid should be confirmed visually at the end of this period.

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[5]

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously generated calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

References

Safeguarding the Integrity of Fmoc-Ala-aldehyde: A Technical Guide to Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Nα-9-fluorenylmethoxycarbonyl-L-alaninal (Fmoc-Ala-aldehyde), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. Due to its inherent reactivity, understanding the degradation pathways and proper handling of this reagent is paramount to ensure experimental reproducibility and the synthesis of high-purity target molecules.

Core Stability Challenges

This compound is susceptible to several degradation pathways that can compromise its chemical and stereochemical integrity. The primary concerns are racemization, oxidation, aldol condensation, and premature deprotection of the Fmoc group. These processes can be initiated or accelerated by exposure to moisture, light, elevated temperatures, and non-neutral pH conditions.

Racemization is a significant issue for α-amino aldehydes, particularly those with electron-withdrawing N-protecting groups like Fmoc. The acidic nature of the α-proton makes it susceptible to abstraction, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical purity. This process is often catalyzed by basic conditions.

Oxidation of the aldehyde functional group to the corresponding carboxylic acid, Fmoc-Ala-OH, is a common degradation pathway, especially in the presence of atmospheric oxygen. This conversion introduces a significant impurity that can interfere with subsequent coupling reactions in peptide synthesis.

Aldol condensation represents a self-condensation reaction where the enolizable aldehyde reacts with another molecule of itself. This leads to the formation of dimeric and potentially oligomeric impurities, reducing the yield of the desired monomeric aldehyde.

Finally, the Fmoc protecting group is inherently base-labile and can be prematurely cleaved under inappropriate storage or handling conditions, exposing the free amine and leading to undesired side reactions.

Recommended Storage Conditions

To mitigate these degradation pathways, stringent storage protocols are essential. The following table summarizes the recommended short-term and long-term storage conditions for this compound.

| Condition | Solid (Lyophilized Powder) | In Solution |

| Temperature | Long-term: -80°CShort-term: -20°C | Not Recommended. If absolutely necessary, use immediately or store as frozen aliquots at -80°C for very short periods. |

| Atmosphere | Inert gas (Argon or Nitrogen), desiccated | Degassed solvents should be used for preparation. |

| Light | Protect from light (amber vials or stored in the dark) | Protect from light. |

| Moisture | Store in a desiccator over a drying agent (e.g., silica gel) | Use anhydrous solvents. |

| Container | Tightly sealed, airtight vials | - |

| Handling | Allow the container to warm to room temperature in a desiccator before opening to prevent condensation. | Prepare solutions fresh for each use. Avoid repeated freeze-thaw cycles. |

Potential Impurities and Degradation Products

Careful handling and storage are crucial to minimize the formation of impurities. The table below outlines the common degradation products and potential contaminants in this compound samples.

| Impurity | Chemical Name | Origin | Potential Impact |

| D-Fmoc-Ala-aldehyde | Nα-9-fluorenylmethoxycarbonyl-D-alaninal | Racemization of the α-carbon | Incorporation of the wrong stereoisomer into a peptide chain, affecting biological activity. |

| Fmoc-Ala-OH | Nα-9-fluorenylmethoxycarbonyl-L-alanine | Oxidation of the aldehyde | Termination of peptide chain elongation or incorporation of an undesired amino acid. |

| Aldol Adduct | 3-hydroxy-2-(Fmoc-amino)-4-(Fmoc-amino)pentanal | Aldol condensation | Reduces the purity and yield of the desired aldehyde. |

| H-Ala-aldehyde | L-Alaninal | Premature deprotection of the Fmoc group | Uncontrolled side reactions and formation of peptide impurities. |

Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound.

Caption: Racemization of this compound via a planar enolate intermediate.

Caption: Oxidation of this compound to its corresponding carboxylic acid.

Caption: Aldol condensation of this compound leading to a dimeric adduct.

Experimental Protocols

Synthesis of this compound from Fmoc-Ala-OH

A common laboratory-scale synthesis involves the reduction of Fmoc-Ala-OH to the corresponding alcohol, Fmoc-alaninol, followed by a mild oxidation to the aldehyde.

Step 1: Reduction to Fmoc-alaninol

-

Dissolve Fmoc-Ala-OH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LAH), to the solution with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Fmoc-alaninol by flash column chromatography.

Step 2: Oxidation to this compound

-

Dissolve the purified Fmoc-alaninol in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), to the solution at room temperature.[1]

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate for DMP).

-

Filter the reaction mixture and wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude this compound should be used immediately or stored under the recommended conditions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a suitable solvent like acetonitrile.

The presence of degradation products such as Fmoc-Ala-OH will be indicated by the appearance of additional peaks in the chromatogram.

Caption: General experimental workflow for the synthesis and handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers can significantly enhance the stability and shelf-life of this compound, thereby ensuring the integrity of their synthetic endeavors and the quality of their final products.

References

Purity Analysis of Fmoc-Ala-aldehyde by HPLC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical and chiral purity of Fmoc-Ala-aldehyde, a critical building block in the synthesis of peptide aldehydes and other specialized chemical entities, is paramount to the success of subsequent synthetic steps and the quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing the purity of this reagent. This technical guide provides a comprehensive overview of the methodologies, potential challenges, and key considerations for the robust purity analysis of this compound by HPLC.

Introduction to Purity Concerns with this compound

This compound, formally known as (S)-[1-((9H-fluoren-9-yl)methoxy)formamido]propanal, is a chiral molecule where both chemical and stereochemical integrity are crucial. Impurities can arise from the synthetic route, degradation during storage, or inappropriate handling. The aldehyde functionality, being more reactive than a carboxylic acid, presents unique challenges in terms of stability and potential side reactions.

Common sources of impurities include:

-

Synthesis-related impurities: Byproducts from the oxidation of Fmoc-alaninol, unreacted starting materials, and reagents.

-

Degradation products: Oxidation of the aldehyde to the corresponding carboxylic acid (Fmoc-Ala-OH), and potential racemization.

-

Cross-contamination: Presence of other Fmoc-amino acid derivatives.

HPLC Methodologies for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the chemical purity of this compound, while chiral HPLC is employed to determine its enantiomeric purity.

Reversed-Phase HPLC for Chemical Purity

Principle: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18 or C8) retains the hydrophobic Fmoc group, while a polar mobile phase elutes the analytes. A gradient elution is typically employed to achieve optimal separation of the main peak from any impurities.

Typical Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm and 301 nm (for the Fmoc group) |

| Injection Volume | 10-20 µL |

| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |

Workflow for RP-HPLC Analysis of this compound:

Caption: Workflow for the reversed-phase HPLC analysis of this compound.

Chiral HPLC for Enantiomeric Purity

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers of this compound. Polysaccharide-based CSPs are often effective for the separation of Fmoc-protected amino acid derivatives.

Typical Experimental Protocol:

| Parameter | Recommended Conditions |

| Column | Polysaccharide-based chiral column (e.g., Chiralpak IA, IC) |

| Mobile Phase | Isocratic mixture of Hexane/Ethanol or a reversed-phase mobile phase such as Acetonitrile/Water with an acidic modifier (e.g., TFA or formic acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 265 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 1 mg/mL. |

Logical Relationship for Chiral Method Development:

Caption: Logical workflow for chiral HPLC method development for this compound.

Potential Impurities and their Identification

A thorough understanding of potential impurities is crucial for accurate purity assessment.

Table of Potential Impurities in this compound:

| Impurity Name | Potential Source | Expected Elution in RP-HPLC |

| Fmoc-alaninol | Unreacted starting material from the oxidation step. | Earlier than this compound (more polar). |

| Fmoc-Ala-OH | Oxidation of this compound. | Later than this compound (more polar but with an ionizable group). |

| D-Fmoc-Ala-aldehyde | Racemization during synthesis or storage. | Co-elutes in RP-HPLC, requires chiral HPLC. |

| Fmoc-dipeptides | Side reactions during Fmoc protection. | Later than this compound (higher molecular weight). |

| β-Alanine derivatives | Rearrangement of the Fmoc-introducing reagent. | Variable, depending on the specific derivative. |

| Dess-Martin periodinane byproducts | Residual reagents from the oxidation step. | Can elute at various retention times. |

Stability and Handling Considerations

The aldehyde group in this compound is susceptible to oxidation and other degradation pathways.

-

Oxidation: Exposure to air and certain solvents can lead to the formation of Fmoc-Ala-OH. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

-

Solution Stability: Prepare solutions of this compound fresh for analysis. The stability in solution, particularly in the mobile phase, should be evaluated during method validation.

-

Racemization: While generally stable, exposure to strong basic or acidic conditions, or elevated temperatures, could potentially lead to racemization.

Conclusion

The purity analysis of this compound by HPLC requires careful consideration of both its chemical and chiral integrity. A well-developed and validated RP-HPLC method is essential for quantifying chemical impurities, while a dedicated chiral HPLC method is necessary to ensure enantiomeric purity. Understanding the potential impurities and implementing proper handling and storage procedures are critical to obtaining accurate and reliable analytical results, ultimately ensuring the quality of this important synthetic building block for research and drug development.

A Technical Guide to Fmoc-Ala-aldehyde: Commercial Sources, Synthesis, and Applications in Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Ala-aldehyde, a key building block in the synthesis of peptide aldehydes for research and drug development. We will delve into its commercial availability, provide detailed experimental protocols for its synthesis and application, and explore its relevance in the context of protease inhibition and associated signaling pathways.

Commercial Sources and Availability of this compound

This compound, also known as Fmoc-L-alaninal or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanal, is a readily available reagent from various chemical suppliers. The quality and purity of the compound are critical for successful peptide synthesis and reliable biological assays. Below is a summary of prominent commercial sources.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Aladdin Scientific | F346902-250mg | - | 250 mg |

| Santa Cruz Biotechnology | sc-214472 | - | Contact for details |

| Bachem | 4025176 | - | 1 g, 5 g |

| Chem-Impex | 06741 | ≥ 99% (Chiral HPLC) | Contact for details |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information. Certificates of Analysis (CoA) and Safety Data Sheets (SDS) are typically available upon request from the suppliers and provide detailed information on the specific lot's purity and handling procedures.

Physicochemical Properties

| Property | Value |

| CAS Number | 146803-41-0[1] |

| Molecular Formula | C₁₈H₁₇NO₃[1] |

| Molecular Weight | 295.33 g/mol [1] |

| Appearance | White powder |

| Melting Point | 159 - 163 °C |

| Storage Conditions | Store at -20°C to 4°C |

Experimental Protocols

Synthesis of this compound from Fmoc-Ala-OH

This protocol describes a common method for the synthesis of this compound via the reduction of a Weinreb amide intermediate, which helps to prevent over-reduction to the corresponding alcohol.

Materials:

-

Fmoc-L-alanine (Fmoc-Ala-OH)

-

N,O-Dimethylhydroxylamine hydrochloride

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Dichloromethane (DCM), anhydrous

-

Lithium aluminum hydride (LiAlH₄), 1M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Formation of the Weinreb Amide:

-

Dissolve Fmoc-Ala-OH (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM. .

-

Cool the solution to 0°C in an ice bath.

-

Add N-Methylmorpholine (NMM) (2.2 equivalents) dropwise to the solution.

-

Slowly add isobutyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Ala-Weinreb amide.

-

Purify the crude product by silica gel column chromatography if necessary.

-

-

Reduction to this compound:

-

Dissolve the purified Fmoc-Ala-Weinreb amide in anhydrous THF and cool to -78°C (dry ice/acetone bath).

-

Slowly add a 1M solution of LiAlH₄ in THF (1.5 equivalents) dropwise.

-

Stir the reaction at -78°C for 30-60 minutes. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of 1M HCl at -78°C.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic extracts with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by silica gel column chromatography.

-

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Aldehyde

This protocol outlines the general steps for incorporating this compound at the C-terminus of a peptide synthesized on a solid support.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine, 20% in DMF (v/v)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat this step for 15-20 minutes to ensure complete Fmoc group removal.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Amino Acid Coupling Cycles:

-

For each amino acid in the sequence (except the C-terminal aldehyde), pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor coupling completion with a ninhydrin test.

-

After successful coupling, wash the resin with DMF and DCM.

-

Repeat the Fmoc deprotection and coupling steps for each amino acid in the desired sequence.

-

-

Coupling of this compound:

-

After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively.

-

Dissolve this compound (3 equivalents) in DMF.

-

Add the this compound solution to the resin and agitate. The reaction to form a Schiff base is typically slower than amide bond formation and may require longer reaction times or specific catalysts.

-

Alternatively, reductive amination can be performed on the resin to form a stable secondary amine linkage.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide aldehyde by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Representative Protease Inhibition Assay Protocol (Calpain Inhibition)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized peptide aldehyde against a protease, using calpain as an example. Peptide aldehydes are known inhibitors of cysteine proteases like calpains.

Materials:

-

Purified calpain enzyme

-

Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl₂ and a reducing agent like DTT)

-

Synthesized peptide aldehyde inhibitor

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the peptide aldehyde inhibitor in DMSO.

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations.

-

Prepare a solution of the calpain enzyme in assay buffer.

-

Prepare a solution of the fluorogenic substrate in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the following:

-

Assay buffer

-

Inhibitor solution at various concentrations (or DMSO for the control)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding the calpain enzyme solution to each well.

-

Immediately after adding the enzyme, add the fluorogenic substrate solution to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Peptide aldehydes are potent inhibitors of various proteases, which play crucial roles in numerous cellular signaling pathways. Understanding these pathways is essential for designing effective therapeutic agents.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, regulating processes such as cell cycle progression, signal transduction, and apoptosis. Peptide aldehydes can act as potent inhibitors of the proteasome's chymotrypsin-like activity.

References

Fmoc-ala-aldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (S)-(-)-2-(Fmoc-amino)propanal, commonly known as Fmoc-Ala-aldehyde. It includes key chemical data, detailed synthesis protocols, and insights into its application as a protease inhibitor.

Core Data Summary

This compound is a crucial building block in peptide synthesis and a valuable tool in studying enzyme inhibition. Below is a summary of its key quantitative properties.

| Property | Value |

| CAS Number | 146803-41-0 |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Molecular Weight | 295.33 g/mol |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available amino acid, L-alanine. The first step involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, followed by the reduction of the carboxylic acid to an alcohol, and finally, a mild oxidation to the desired aldehyde.

Experimental Protocol 1: Synthesis of Fmoc-L-Alanine

This procedure outlines the N-terminal protection of L-alanine.

Materials:

-

L-alanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Dioxane

-

Ethyl Acetate (EtOAc)

-

Concentrated Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄)

-

Ether

-

Petroleum Ether

Procedure:

-

A solution of L-alanine (1.78 g, 20 mmol) in 53 ml of 10% Na₂CO₃ is cooled in an ice bath.[1]

-

A solution of Fmoc-Cl (5.17 g, 20 mmol) in 40 ml of dioxane is added dropwise over 50 minutes with continuous stirring.[1]

-

The mixture is stirred for 1 hour at 0°C and then for 15 hours at 5°C.[1]

-

The reaction mixture is poured into 1.5 liters of water and extracted twice with ether to remove impurities.[1]

-

The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with concentrated HCl, which results in the formation of a white precipitate.[1]

-

The precipitate is extracted three times with 500 ml of EtOAc.[1]

-

The combined organic phase is washed with water, dried over MgSO₄, filtered, and then the solvent is evaporated.[1]

-

The resulting residue is treated with ether-petroleum ether and allowed to crystallize at 5°C to yield colorless crystals of Fmoc-L-alanine.[1]

Experimental Protocol 2: Synthesis of Fmoc-L-Alaninal from Fmoc-L-Alaninol

This protocol details the oxidation of the intermediate alcohol, Fmoc-L-alaninol (which can be prepared by the reduction of Fmoc-L-alanine), to the final aldehyde product.

Materials:

-

Fmoc-L-alaninol

-

Dess-Martin periodinane (DMP)

-

Dry Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

80% Sodium Bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate pentahydrate

Procedure:

-

Fmoc-amino alcohol (5.36 mmol), obtained from the corresponding Fmoc-amino acid, is dissolved in dry DCM (200 mL).

-

Dess-Martin periodinane (12 mmol, 2.2 equivalents) is added to the solution, followed by the addition of water (200 µL, 11.1 mmol).

-

The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete within 1 hour of stirring.

-

The reaction mixture is diluted with diethyl ether (150 mL) and then with an 80% bicarbonate solution (150 mL) containing sodium thiosulfate pentahydrate (60.12 mmol). This mixture is stirred for an additional 30 minutes.

-

The aqueous phase is extracted with Et₂O (300 mL).

-

The combined organic phases are washed sequentially with saturated bicarbonate solution, water (twice), and brine (twice), and then dried over Na₂SO₄.

-

The solvents are removed under reduced pressure to yield the Fmoc amino acid aldehyde.

Application in Protease Inhibition

Peptide aldehydes, including this compound, are well-established inhibitors of cysteine proteases.[2][3] Their inhibitory mechanism involves the formation of a covalent, yet reversible, adduct with the catalytic cysteine residue in the enzyme's active site.

Signaling Pathway: Cysteine Protease Inhibition

The following diagram illustrates the mechanism of inhibition of a cysteine protease by a peptide aldehyde.

Caption: Mechanism of cysteine protease inhibition by a peptide aldehyde.

The catalytic dyad of the cysteine protease, typically involving a cysteine and a histidine residue, facilitates the nucleophilic attack of the cysteine thiol on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral hemithioacetal intermediate.[4] This intermediate is stabilized by hydrogen bonds within the enzyme's oxyanion hole, mimicking the transition state of peptide bond hydrolysis.[5]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids and their derivatives are fundamental reagents in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.

SPPS Workflow Diagram

The diagram below outlines the key steps in a single coupling cycle during Fmoc-SPPS.

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

Theoretical Investigation of Fmoc-Ala-Aldehyde Reactivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the reactivity of N-α-Fmoc-L-alaninal, commonly known as Fmoc-ala-aldehyde. This compound serves as a crucial building block in the synthesis of peptide aldehydes, a class of molecules with significant potential in drug discovery, particularly as enzyme inhibitors. This document outlines the theoretical basis of its reactivity, provides detailed experimental protocols for its synthesis and analysis, and presents relevant quantitative data to inform research and development efforts.

Theoretical Framework of Reactivity

This compound's reactivity is centered around the electrophilic nature of its aldehyde carbonyl carbon. This reactivity is influenced by several factors, including the electron-withdrawing effect of the adjacent chiral center and the bulky Fmoc protecting group. Quantum chemical studies on similar aldehydes provide a foundational understanding of the electronic structure and reaction energetics that govern its transformations.

The primary reaction of interest for this compound is nucleophilic addition to the carbonyl group. This reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The carbonyl carbon rehybridizes from sp² to sp³.

-

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated, typically by a solvent or a mild acid, to yield the final alcohol product.

The stereochemistry of the nucleophilic attack is of paramount importance, as it dictates the configuration of the resulting product. The approach of the nucleophile is generally directed to minimize steric hindrance from the substituents on the α-carbon.

In the context of drug development, a particularly relevant reaction is the interaction of peptide aldehydes with the active site of cysteine or serine proteases. For instance, the thiol group of a cysteine residue can act as a nucleophile, attacking the aldehyde to form a reversible thiohemiacetal adduct. This covalent modification of the enzyme's active site is a common mechanism of inhibition for this class of compounds.

Computational studies on the nucleophilic addition of thiols to α,β-unsaturated carbonyls have shown that the reaction can proceed through a Michael-type addition, forming a stable carbanion intermediate[1][2][3]. While this compound is a saturated aldehyde, the principles of nucleophilic attack by a thiolate are analogous. Density Functional Theory (DFT) calculations on similar systems can provide valuable insights into the activation energies and reaction thermodynamics, aiding in the rational design of more potent inhibitors. For example, ab-initio computational studies on peptide synthesis have determined activation energies for nucleophilic attack to be in the range of 40 kJ/mol for uncatalyzed reactions[4].

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of peptide aldehydes, providing a comparative basis for experimental design and analysis.

| Parameter | Value | Compound/System | Reference |

| Activation Energy (Ea) | ~40 kJ/mol | Ac-AA-NH2 (uncatalyzed) | [4] |

| Activation Energy (Ea) | 4.23 kcal/mol (~17.7 kJ/mol) | Nucleophilic attack on a thioester | [5] |

| IC50 (Chymotrypsin-like activity) | 120 nM | Cbz-Leu-Leu-Leucinal (MG132) | [6] |

| IC50 (Chymotrypsin-like activity) | 2.5 nM | Cbz-Glu(OtBu)-Phe-Leucinal | [6] |

| Ki (Proteasome Inhibition) | 4 nM | Cbz-Leu-Leu-Leu-H (MG-132) | [7] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-protected amino aldehydes.

Materials:

-

Fmoc-L-alaninol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Fmoc-L-alaninol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin periodinane (1.1 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers become clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Assessment of Reactivity with a Thiol (e.g., N-acetyl-L-cysteine)

This protocol provides a method to monitor the reaction of this compound with a model thiol compound.

Materials:

-

Purified this compound

-

N-acetyl-L-cysteine

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

-

Mass spectrometer (optional, for product identification)

Procedure:

-

Prepare stock solutions of this compound and N-acetyl-L-cysteine in a suitable solvent (e.g., acetonitrile or DMSO).

-

In a reaction vessel, add PBS buffer.

-

Initiate the reaction by adding the stock solution of this compound to the buffered solution of N-acetyl-L-cysteine. The final concentrations should be in the desired experimental range.

-

At various time points, withdraw aliquots from the reaction mixture.

-

Quench the reaction in the aliquots, if necessary (e.g., by acidification).

-

Analyze the aliquots by reverse-phase HPLC to monitor the consumption of reactants and the formation of the thiohemiacetal adduct. The reaction can be followed by monitoring the peak areas at a suitable wavelength (e.g., 265 nm for the Fmoc group).

-

(Optional) Collect the product peak from the HPLC and analyze by mass spectrometry to confirm the identity of the thiohemiacetal adduct.

-

Determine the reaction kinetics by plotting the concentration of the reactants or product as a function of time.

Visualizations

The following diagrams illustrate key concepts related to the synthesis, reactivity, and application of this compound.

Caption: Experimental workflow for the synthesis and reactivity analysis of this compound.

Caption: Reaction mechanism of this compound with a cysteine residue.

Caption: The Ubiquitin-Proteasome Pathway and the site of inhibition by peptide aldehydes.[8][9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ojs.jmolekul.com [ojs.jmolekul.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Proteasome - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Solid-Phase Synthesis of Peptide Aldehydes Using Fmoc-Ala-Aldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peptide aldehydes are a significant class of compounds known for their potent inhibitory activity against various proteases, making them valuable tools in drug discovery and development. The solid-phase peptide synthesis (SPPS) of C-terminal peptide aldehydes can be challenging due to the sensitivity of the aldehyde functionality to standard cleavage and side-chain deprotection conditions. A common and effective strategy involves the introduction of the aldehyde in a protected form at the C-terminus, which is then deprotected under mild conditions after peptide chain elongation and cleavage from the solid support. This application note provides a detailed protocol for the synthesis of peptide aldehydes on solid support using Fmoc-Ala-aldehyde, often coupled to a resin via a special linker.

Experimental Protocols

1. Resin Preparation and Linker Coupling:

A key aspect of synthesizing peptide aldehydes on a solid support is the choice of the resin and linker. A commonly used approach involves a semicarbazone-forming linker that protects the aldehyde during synthesis.

-

Resin: 2-Chlorotrityl chloride resin is frequently used due to its acid lability, allowing for mild cleavage conditions that preserve the sensitive aldehyde group.

-

Linker Attachment: An amino-oxy functionalized linker is first attached to the resin.

Protocol:

-

Swell 2-Chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in anhydrous dichloromethane (DCM) (10 mL) for 30 minutes.

-

Dissolve the amino-oxy linker (e.g., Boc-aminooxyacetic acid) (3 equivalents) and diisopropylethylamine (DIPEA) (6 equivalents) in DCM.

-

Add the linker solution to the swollen resin and shake at room temperature for 2-4 hours.

-

Wash the resin extensively with DCM (3x), methanol (3x), and DCM (3x).

-

Dry the resin under vacuum.

2. This compound Loading:

The this compound is coupled to the linker-functionalized resin.

Protocol:

-

Swell the linker-functionalized resin in a solution of 1% acetic acid in DCM for 30 minutes.

-

Dissolve this compound (2 equivalents) in the same solvent.

-

Add the this compound solution to the resin and shake for 2 hours at room temperature.

-

Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).

-

Cap any unreacted sites using a capping solution (e.g., acetic anhydride/DIPEA/DCM) for 30 minutes.

-

Wash the resin with DCM (3x), methanol (3x), and dry under vacuum.

3. Solid-Phase Peptide Synthesis (SPPS):

Standard Fmoc-SPPS protocols are used for peptide chain elongation.

Protocol:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) (2 x 10 minutes).

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 1-4 for each amino acid in the sequence.

4. Cleavage and Deprotection:

The peptide is cleaved from the resin, and side-chain protecting groups are removed, followed by the deprotection of the C-terminal aldehyde.

Protocol:

-

Peptide Cleavage: Treat the resin with a cleavage cocktail. A common cocktail for acid-sensitive linkers is trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

-

Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Aldehyde Deprotection: The semicarbazone-protected peptide aldehyde can be deprotected under mild conditions using an exchange resin or by treatment with a scavenger like pyruvic acid.

Data Presentation

Table 1: Representative Reagents and Conditions for this compound SPPS

| Step | Reagent/Solvent | Concentration/Equivalents | Time | Temperature |

| Resin Swelling | Dichloromethane (DCM) | - | 30 min | Room Temp |

| Linker Coupling | Boc-aminooxyacetic acid, DIPEA | 3 eq, 6 eq | 2-4 hours | Room Temp |

| Aldehyde Loading | This compound, 1% AcOH in DCM | 2 eq | 2 hours | Room Temp |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 10 min | Room Temp |

| Amino Acid Coupling | Fmoc-AA, HBTU/HOBt, DIPEA | 3 eq, 3 eq, 6 eq | 1-2 hours | Room Temp |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-3 hours | Room Temp |

Table 2: Typical Yield and Purity Data

| Peptide Sequence | Crude Yield (%) | Purity after HPLC (%) |

| Ac-YVAD-H | ~65% | >95% |

| Z-VAD-H | ~70% | >98% |

| Boc-IETD-H | ~60% | >95% |

Note: Yields and purities are sequence-dependent and can vary.

Visualization

Caption: Workflow for Solid-Phase Synthesis of Peptide Aldehydes.

Application Notes and Protocols: Fmoc-Ala-Aldehyde as a Covalent Inhibitor for Cysteine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[1] Their dysregulation is implicated in a range of diseases such as cancer, neurodegenerative disorders, and infectious diseases.[2][3] This makes them attractive targets for therapeutic intervention.

Peptide aldehydes are a well-established class of reversible, covalent inhibitors of cysteine proteases.[4][5][6] The aldehyde warhead forms a transient covalent bond with the active site cysteine residue, leading to the formation of a stable hemithioacetal adduct, which mimics the transition state of substrate hydrolysis.[1] Fmoc-Ala-aldehyde (N-α-(9-Fluorenylmethoxycarbonyl)-L-alaninal) is a specific N-protected amino acid aldehyde that can be utilized to probe the active sites of cysteine proteases and serve as a scaffold for the development of more complex and selective inhibitors.

These application notes provide a comprehensive overview of the use of this compound as a covalent inhibitor of cysteine proteases, including its mechanism of action, protocols for inhibitory assays, and its potential applications in research and drug discovery.

Mechanism of Covalent Inhibition